1-(2-Ethoxyethyl)-2-ethylpiperazine
Overview
Description
1-(2-Ethoxyethyl)-2-ethylpiperazine is an organic compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic amine, and features an ethoxyethyl group and an ethyl group attached to the nitrogen atoms of the piperazine ring
Mechanism of Action
Target of Action
The compound “1-(2-Ethoxyethyl)-2-ethylpiperazine” has a similar structure to Tetrofosmin , which is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Tetrofosmin is rapidly taken up by myocardial tissue .
Biochemical Pathways
Phthalate esters, which have a similar structure, are known to be hydrolyzed by hydrolase enzymes as the initial step of their biodegradation .
Pharmacokinetics
Tetrofosmin, a compound with a similar structure, reaches its maximum level in myocardial tissue in approximately 5 minutes .
Result of Action
Tetrofosmin, a compound with a similar structure, is used to identify changes in perfusion induced by pharmacologic stress in patients with known or suspected coronary artery disease .
Action Environment
Phthalate concentrations in glass window films have been found to be associated with dormitory characteristics, occupancy activities and habits, and environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)-2-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the formation of the ethoxyethyl group on the piperazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-2-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethyl functionality.
N-Ethylpiperazine: A simpler derivative of piperazine with an ethyl group.
1-(2-Ethoxyethyl)piperazine: A compound with a similar structure but lacking the additional ethyl group.
Uniqueness
1-(2-Ethoxyethyl)-2-ethylpiperazine is unique due to the presence of both ethoxyethyl and ethyl groups on the piperazine ring
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVBTNILPCHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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